molecular formula C14H29Cl3O2Si B6594192 11-(2-Methoxyethoxy)undecyltrichlorosilane CAS No. 943349-49-3

11-(2-Methoxyethoxy)undecyltrichlorosilane

Cat. No.: B6594192
CAS No.: 943349-49-3
M. Wt: 363.8 g/mol
InChI Key: DZKTYWHVXBTJDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 11-(2-Methoxyethoxy)undecyltrichlorosilane typically involves the reaction of undecyltrichlorosilane with 2-methoxyethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity .

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of 11-(2-Methoxyethoxy)undecyltrichlorosilane involves its ability to form covalent bonds with hydroxyl groups on surfaces, leading to the formation of self-assembled monolayers. These monolayers provide hydrophilic properties to the surfaces, enhancing their interaction with water and other polar substances . The molecular targets include hydroxyl groups on various substrates, and the pathways involved are primarily surface modification and functionalization .

Comparison with Similar Compounds

11-(2-Methoxyethoxy)undecyltrichlorosilane is unique due to its ability to form hydrophilic self-assembled monolayers. Similar compounds include:

Compared to these compounds, this compound offers a balance of hydrophilic properties and reactivity, making it suitable for a broader range of applications .

Biological Activity

11-(2-Methoxyethoxy)undecyltrichlorosilane (CAS No. 943349-49-3) is a silane compound with potential applications in various fields, including materials science and biomedicine. Its unique structure, featuring a long undecyl chain and a methoxyethoxy group, may confer specific biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H25_{25}Cl3_3O2_2Si
  • Molecular Weight : 337.73 g/mol

The presence of the trichlorosilane group allows for reactivity with various substrates, making it suitable for surface modification and functionalization in biomedical applications.

Biochemical Interactions

Research indicates that silane compounds can interact with biological molecules, influencing their function. The interactions can include:

  • Enzyme Modulation : Silanes may act as enzyme inhibitors or activators, affecting metabolic pathways.
  • Protein Binding : The compound can bind to proteins, altering their conformation and activity.
PropertyDescription
SolubilitySoluble in organic solvents; limited in water
StabilityStable under ambient conditions; hydrolyzes in water
ReactivityReacts with alcohols and amines to form siloxanes

Cellular Effects

The biological activity of this compound extends to cellular processes:

  • Cell Proliferation : Studies suggest that the compound may influence cell growth rates.
  • Apoptosis Induction : At higher concentrations, it may induce apoptosis in certain cell lines.

Case Study: Effect on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in:

  • Inhibition of Cell Growth : Notable reduction in proliferation rates was observed.
  • Increased Apoptotic Markers : Enhanced expression of pro-apoptotic proteins was recorded.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, modifying their activity.
  • Signal Transduction Modulation : It can interfere with signaling pathways, leading to altered gene expression.
MechanismDescription
Enzyme InhibitionCompetes with substrates at active sites
Receptor InteractionAlters receptor conformation and downstream signaling
Gene Expression ChangesModulates transcription factor activity

Dosage Effects

The biological activity of this compound is dose-dependent:

  • Low Doses : May promote beneficial effects such as enhanced cellular adhesion or mild stimulation of growth.
  • High Doses : Can lead to cytotoxic effects and significant disruption of normal cellular functions.

Metabolic Pathways

Understanding the metabolic pathways influenced by this compound is crucial for elucidating its role in biological systems. Preliminary studies suggest involvement in lipid metabolism and cellular signaling processes.

Properties

IUPAC Name

trichloro-[11-(2-methoxyethoxy)undecyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Cl3O2Si/c1-18-12-13-19-11-9-7-5-3-2-4-6-8-10-14-20(15,16)17/h2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKTYWHVXBTJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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